REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:11])[CH:5]=1)([O-:3])=[O:2].[CH3:12][C:13](=O)[C:14](=O)[CH3:15]>>[CH3:12][C:13]1[C:14]([CH3:15])=[N:11][C:6]2[C:7](=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:10]=1
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Name
|
|
Quantity
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105 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC(=C(C=C1)N)N
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Name
|
|
Quantity
|
59 g
|
Type
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reactant
|
Smiles
|
CC(C(C)=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated
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Type
|
TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
|
Type
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CUSTOM
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Details
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at room temperature
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Type
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CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The crystallized intermediate was chilled
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
to give after ether
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Type
|
WASH
|
Details
|
wash 62.9 g (44.9%) of known solid
|
Type
|
CUSTOM
|
Details
|
The intermediate was used without further purification in step B
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=CC=C(C=C2N=C1C)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |